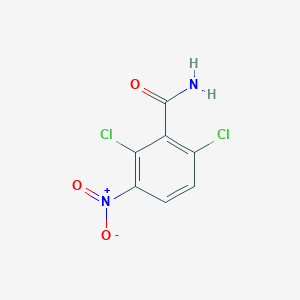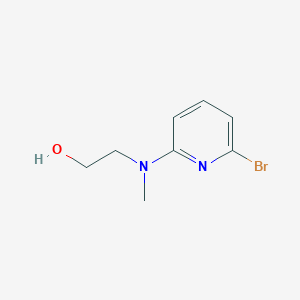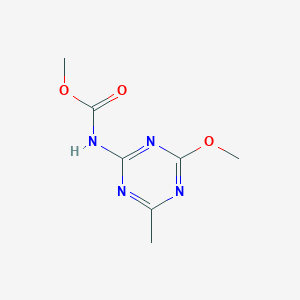
8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzoic acid derivatives with methoxy-substituted anhydrides . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxy-1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isocoumarins and hydroxy derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
8-Methoxy-1-oxo-1H-isochromene-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as aldose reductase and protein glycation, which are involved in various metabolic processes . The compound’s structure allows it to bind to active sites of these enzymes, thereby blocking their activity and exerting its biological effects .
Comparaison Avec Des Composés Similaires
1-oxo-1H-isochromene-3-carboxylic acid: This compound shares a similar core structure but lacks the methoxy group at the 8-position.
9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-benzo[g]isochromene-3-carboxylic acid: This compound has additional hydroxyl and methyl groups, which confer different biological activities.
Uniqueness: 8-Methoxy-1-oxo-1H-isochromene-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological properties. The presence of the methoxy group enhances its ability to interact with certain enzymes and receptors, making it a valuable compound for research and industrial
Propriétés
Numéro CAS |
61330-01-6 |
|---|---|
Formule moléculaire |
C11H8O5 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
8-methoxy-1-oxoisochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-7-4-2-3-6-5-8(10(12)13)16-11(14)9(6)7/h2-5H,1H3,(H,12,13) |
Clé InChI |
LECCHVMHXVVLLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)OC(=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Bromophenyl)sulfanyl]propane-1,2-diol](/img/structure/B8710038.png)




![1-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8710066.png)
![2-Amino-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8710070.png)




